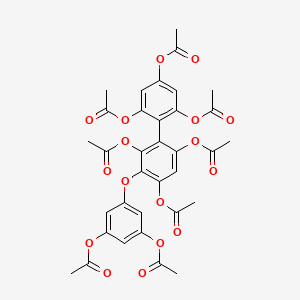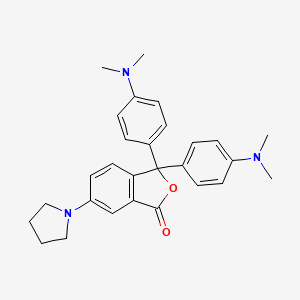
3,3-Bis(4-(dimethylamino)phenyl)-6-(1-pyrrolidinyl)phthalide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(4-(dimethylamino)phenyl)-6-(1-pyrrolidinyl)phthalide is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of dimethylamino groups, pyrrolidinyl groups, and a phthalide core, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(4-(dimethylamino)phenyl)-6-(1-pyrrolidinyl)phthalide typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with pyrrolidine in the presence of a suitable catalyst to form the intermediate product. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the final phthalide compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent systems, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Bis(4-(dimethylamino)phenyl)-6-(1-pyrrolidinyl)phthalide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized phthalide derivatives, while reduction reactions produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
3,3-Bis(4-(dimethylamino)phenyl)-6-(1-pyrrolidinyl)phthalide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3,3-Bis(4-(dimethylamino)phenyl)-6-(1-pyrrolidinyl)phthalide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Bis(4-(dimethylamino)phenyl)-6-(1-pyrrolidinyl)phthalide: shares similarities with other phthalide derivatives, such as 3,3-Bis(4-(dimethylamino)phenyl)phthalide and 3,3-Bis(4-(dimethylamino)phenyl)-6-(1-morpholinyl)phthalide.
Uniqueness
- The presence of the pyrrolidinyl group in this compound distinguishes it from other similar compounds, providing unique chemical and biological properties. This structural feature contributes to its diverse applications and potential as a versatile compound in scientific research.
Propiedades
Número CAS |
72548-77-7 |
|---|---|
Fórmula molecular |
C28H31N3O2 |
Peso molecular |
441.6 g/mol |
Nombre IUPAC |
3,3-bis[4-(dimethylamino)phenyl]-6-pyrrolidin-1-yl-2-benzofuran-1-one |
InChI |
InChI=1S/C28H31N3O2/c1-29(2)22-11-7-20(8-12-22)28(21-9-13-23(14-10-21)30(3)4)26-16-15-24(31-17-5-6-18-31)19-25(26)27(32)33-28/h7-16,19H,5-6,17-18H2,1-4H3 |
Clave InChI |
WGFSNTKSRNEXLZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2(C3=C(C=C(C=C3)N4CCCC4)C(=O)O2)C5=CC=C(C=C5)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


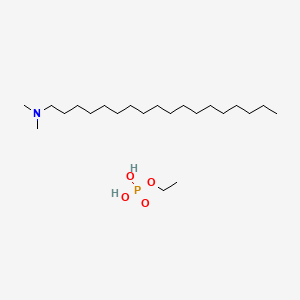


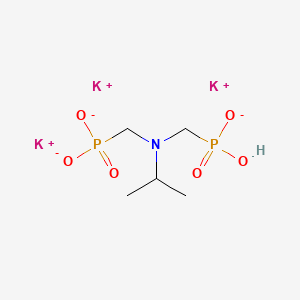

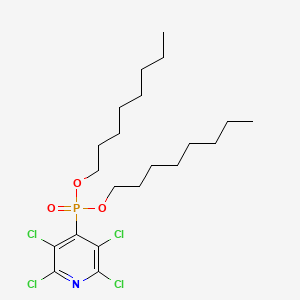
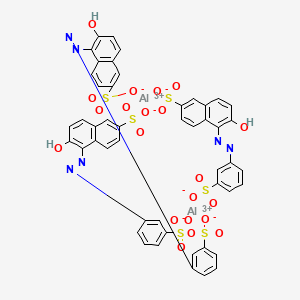
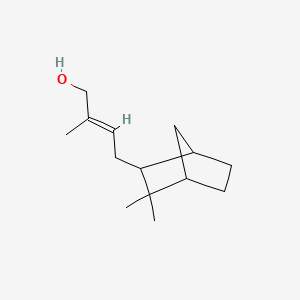
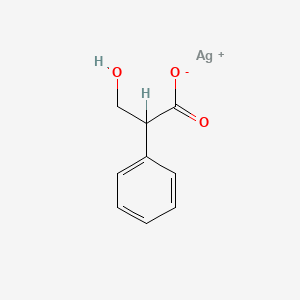
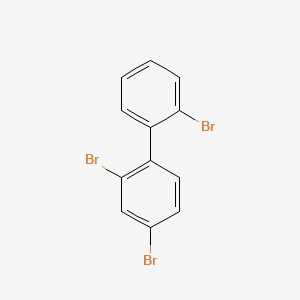
![2-Chloro-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide](/img/structure/B12684295.png)
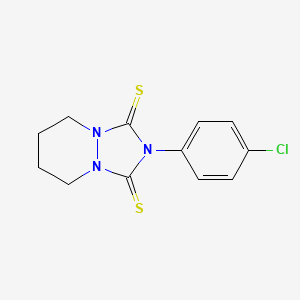
![8-methylfuro[3,4-f][2]benzofuran-1,3,5,7-tetrone](/img/structure/B12684300.png)
